1-acetyl-5-{[4-(4-tert-butylbenzyl)-1-piperazinyl]sulfonyl}indoline
Overview
Description
1-acetyl-5-{[4-(4-tert-butylbenzyl)-1-piperazinyl]sulfonyl}indoline is a useful research compound. Its molecular formula is C25H33N3O3S and its molecular weight is 455.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 455.22426310 g/mol and the complexity rating of the compound is 756. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities of Derivatized D-Glucans
D-Glucans, chemically modified through processes like sulfonylation, have shown potent biological activities, including anticoagulant, antitumor, antioxidant, and antiviral effects. These modifications enhance their solubility and, consequently, their biological activities. This implies that compounds with sulfonyl groups, similar to the one in the given chemical structure, could play a significant role in developing treatments for various human diseases (Kagimura et al., 2015).
Antioxidant Capacity and Reaction Pathways
Antioxidants play a critical role in mitigating oxidative stress, contributing to several chronic diseases. Understanding the reaction pathways of antioxidants, including those with sulfonyl groups, is crucial for their effective application in health sciences. The ABTS/PP decolorization assay, for example, helps elucidate these pathways, contributing to the development of antioxidant therapies (Ilyasov et al., 2020).
Environmental Impact and Removal Techniques
Sulfamethoxazole, a compound containing a sulfonyl group, is a persistent environmental pollutant. Understanding its environmental fate, toxicity, and removal techniques is essential for mitigating its impact. This research underscores the importance of cleaner, more sustainable methods for addressing contamination by sulfonyl-containing compounds (Prasannamedha & Kumar, 2020).
Pharmacological Applications
Sulfonamide compounds, which include sulfonyl groups, are vital in developing various pharmacological agents. These compounds serve as the backbone for creating bacteriostatic antibiotics, diuretics, and carbonic anhydrase inhibitors. Their broad utility highlights the importance of sulfonyl groups in medicinal chemistry and drug development processes (Gulcin & Taslimi, 2018).
Properties
IUPAC Name |
1-[5-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3S/c1-19(29)28-12-11-21-17-23(9-10-24(21)28)32(30,31)27-15-13-26(14-16-27)18-20-5-7-22(8-6-20)25(2,3)4/h5-10,17H,11-16,18H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEUHGUQEQMCQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=C(C=C4)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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